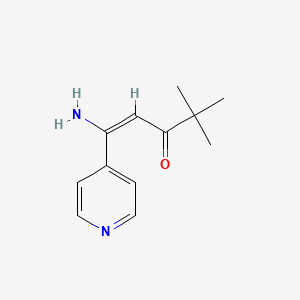
(2-methoxyphenyl)methyl(2,3,4,5-tetrafluorophenyl)amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-methoxyphenyl)methyl(2,3,4,5-tetrafluorophenyl)amine, also known as 2-MeO-4-TFMPA, is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of neuroscience. This compound is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which is involved in various neurological processes such as learning, memory, and synaptic plasticity.
科学研究应用
(2-methoxyphenyl)methyl(2,3,4,5-tetrafluorophenyl)amineA has been used in various scientific studies to investigate the role of mGluR5 in neurological processes. For example, it has been shown to block the effects of mGluR5 activation on synaptic plasticity in the hippocampus, a brain region involved in learning and memory. It has also been used to study the involvement of mGluR5 in drug addiction, as this receptor has been implicated in the rewarding effects of drugs of abuse such as cocaine and alcohol.
作用机制
As mentioned earlier, (2-methoxyphenyl)methyl(2,3,4,5-tetrafluorophenyl)amineA is a selective antagonist of mGluR5. This means that it binds to the receptor and prevents its activation by glutamate, the neurotransmitter that normally binds to mGluR5 and triggers downstream signaling pathways. By blocking mGluR5 activation, (2-methoxyphenyl)methyl(2,3,4,5-tetrafluorophenyl)amineA can modulate various neurological processes that involve this receptor.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (2-methoxyphenyl)methyl(2,3,4,5-tetrafluorophenyl)amineA are largely dependent on its target receptor, mGluR5. As an antagonist of this receptor, (2-methoxyphenyl)methyl(2,3,4,5-tetrafluorophenyl)amineA can modulate various processes such as synaptic plasticity, learning, and memory. It has also been shown to affect the reward pathway in the brain, which is involved in drug addiction. In addition, (2-methoxyphenyl)methyl(2,3,4,5-tetrafluorophenyl)amineA has been found to have anti-inflammatory effects in certain animal models, suggesting a potential therapeutic application in inflammatory diseases.
实验室实验的优点和局限性
One advantage of using (2-methoxyphenyl)methyl(2,3,4,5-tetrafluorophenyl)amineA in lab experiments is its selectivity for mGluR5. This allows researchers to specifically target this receptor and investigate its role in various neurological processes. However, a limitation of using (2-methoxyphenyl)methyl(2,3,4,5-tetrafluorophenyl)amineA is that it may have off-target effects on other receptors or signaling pathways, which could complicate data interpretation. In addition, the synthesis of (2-methoxyphenyl)methyl(2,3,4,5-tetrafluorophenyl)amineA can be challenging and may require specialized equipment and expertise.
未来方向
There are several future directions for research on (2-methoxyphenyl)methyl(2,3,4,5-tetrafluorophenyl)amineA. One area of interest is its potential therapeutic applications, particularly in neurological and inflammatory diseases. Another direction is to investigate the effects of (2-methoxyphenyl)methyl(2,3,4,5-tetrafluorophenyl)amineA on other neurological processes beyond synaptic plasticity and drug addiction. Finally, there is a need for more studies on the safety and toxicity of (2-methoxyphenyl)methyl(2,3,4,5-tetrafluorophenyl)amineA, particularly in animal models and human cell lines.
合成方法
The synthesis of (2-methoxyphenyl)methyl(2,3,4,5-tetrafluorophenyl)amineA involves several steps. Firstly, 2,3,4,5-tetrafluorophenylacetic acid is reacted with thionyl chloride to form the corresponding acid chloride. This is then reacted with 2-methoxybenzylamine in the presence of a base such as triethylamine to produce the desired product, (2-methoxyphenyl)methyl(2,3,4,5-tetrafluorophenyl)amineA. The purity of the compound can be improved by recrystallization or chromatographic purification.
属性
IUPAC Name |
2,3,4,5-tetrafluoro-N-(2-methoxyphenyl)-N-methylaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F4NO/c1-19(9-5-3-4-6-11(9)20-2)10-7-8(15)12(16)14(18)13(10)17/h3-7H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVYMAYGDXFWODB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1OC)C2=CC(=C(C(=C2F)F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F4NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5212513 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(4-fluorobenzyl)thio]pyrimidine](/img/structure/B5767737.png)
![N-(2,6-dimethylphenyl)-2-[(6-hydroxy-4-oxo-1,4-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B5767741.png)



![7-[4-(4,6-dimethyl-2-pyrimidinyl)-1-piperazinyl]-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5767778.png)



![3-bromo-4-[(3-nitrobenzyl)oxy]benzaldehyde](/img/structure/B5767802.png)
![(2-chloro-6-fluorobenzyl)[2-(dimethylamino)ethyl]ethylamine](/img/structure/B5767811.png)
![2-(4-morpholinyl)-5-[(2-thienylcarbonyl)amino]benzoic acid](/img/structure/B5767816.png)
